1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides conformational rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Aminomethylphosphonic acid: This compound shares the aminomethyl group but differs in its phosphonic acid functionality.
Uniqueness: 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where conformational rigidity and specific functional groups are required.
Biological Activity
1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | This compound |
CAS Number | 23761-23-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the carboxylic acid moiety may participate in acid-base reactions, modulating the pH environment within biological systems, which can affect enzymatic reactions and metabolic pathways.
Interaction with Receptors
Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, including NMDA receptors. This antagonistic action is significant for potential therapeutic applications in neurodegenerative diseases and conditions characterized by excitotoxicity.
Biological Activity and Therapeutic Potential
This compound has been studied for various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits inhibitory effects on tumor growth, potentially due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
- Neuroprotective Effects : Given its interaction with NMDA receptors, there is potential for this compound to provide neuroprotection in models of neurodegeneration, such as Alzheimer's disease .
Case Studies
Several studies have explored the biological effects of this compound:
- Tumor Inhibition Study : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells through modulation of the MAPK signaling pathway .
- Neuroprotection in Animal Models : In a rat model of ischemic stroke, treatment with this compound showed reduced neuronal death and improved functional recovery. The study highlighted its role in reducing oxidative stress and inflammation in neural tissues .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
2-Aminocyclobutane-1-carboxylic acid | Antitumor properties | Exhibits similar receptor interactions but different efficacy. |
Gabapentin | Anticonvulsant and neuropathic pain relief | Shares structural motifs but acts primarily as a calcium channel blocker. |
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(aminomethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3,7H2,(H,9,10) |
InChI Key |
OJRVRYMSGMDGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CN)C(=O)O |
Origin of Product |
United States |
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